molecular formula C18H13NO3 B11834556 2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid CAS No. 51951-01-0

2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid

Cat. No.: B11834556
CAS No.: 51951-01-0
M. Wt: 291.3 g/mol
InChI Key: PCQROVQVRRCCDV-UHFFFAOYSA-N
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Description

2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid typically involves the condensation reaction between 3-hydroxynaphthaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 3-hydroxynaphthaldehyde and 2-aminobenzoic acid in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitate and recrystallize from ethanol to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for 2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of 2-(((3-oxonaphthalen-2-yl)methylene)amino)benzoic acid.

    Reduction: Formation of 2-(((3-hydroxynaphthalen-2-yl)methyl)amino)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of sensors and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid involves its ability to form complexes with metal ions and interact with biological molecules. The compound can act as a chelating agent, binding to metal ions through its hydroxyl and imine groups. This interaction can influence various biochemical pathways and molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid
  • 2-(((3-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid
  • 2-(((4-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid

Uniqueness

2-(((3-Hydroxynaphthalen-2-yl)methylene)amino)benzoic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with metal ions and biological molecules

Properties

CAS No.

51951-01-0

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(3-hydroxynaphthalen-2-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17-10-13-6-2-1-5-12(13)9-14(17)11-19-16-8-4-3-7-15(16)18(21)22/h1-11,20H,(H,21,22)

InChI Key

PCQROVQVRRCCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=NC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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